Equivalent Oral Bioavailability to Free Base with Established Regulatory Precedent
While the citrate salt and free base forms are different chemical entities, a key procurement consideration is whether they deliver equivalent systemic exposure to the active tofacitinib moiety. A direct head-to-head bioequivalence study in healthy subjects demonstrated that tofacitinib citrate (8.078 mg, equivalent to 5 mg tofacitinib) is bioequivalent to tofacitinib free base (5 mg) [1]. The 90% confidence intervals (CIs) for the geometric mean ratios of Cmax and AUC0-t fell entirely within the standard bioequivalence range of 0.80-1.25, confirming equivalent pharmacokinetic performance.
| Evidence Dimension | Oral Bioavailability (Bioequivalence) |
|---|---|
| Target Compound Data | Tofacitinib Citrate 8.078 mg (equiv. to 5 mg base) |
| Comparator Or Baseline | Tofacitinib Free Base 5 mg |
| Quantified Difference | Geometric Mean Ratio (90% CI): Cmax: 0.9144 - 1.1230; AUC0-t: 1.0245 - 1.0932 |
| Conditions | Randomized, open-label, single-dose, 2-sequence, 2-period crossover study in 36 healthy Korean male subjects. Plasma samples collected up to 12 hours post-dose. |
Why This Matters
This data confirms that despite the increased molecular weight due to the citrate counterion, the citrate salt achieves equivalent in vivo exposure to the free base, supporting its use as a clinically validated and pharmaceutically optimized alternative where the free base's physicochemical properties are unfavorable.
- [1] Pharmacokinetics and bioequivalence of tofacitinib 5 mg in healthy Korean male subjects. View Source
